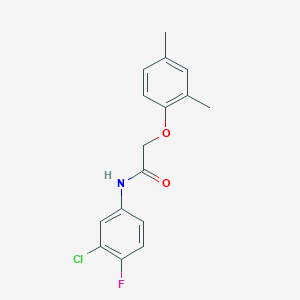
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CFDPAN, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-cancer and anti-inflammatory effects. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory cells, this compound has been shown to inhibit the production of inflammatory cytokines, leading to the reduction of inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound has also been shown to be effective in various cell lines and animal models, making it a promising candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. This compound also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help to better understand the therapeutic potential of this compound and guide the development of new treatments. Another area of research is the optimization of this compound synthesis and formulation to improve its solubility and bioavailability. This will help to improve its efficacy in vivo. Finally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained attention for its potential therapeutic applications in cancer, inflammation, and neurological disorders. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the preservation of neuronal function. This compound has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on this compound will help to better understand its therapeutic potential and guide the development of new treatments.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then reacted with chloroacetyl chloride to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECAKJNTJLNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)
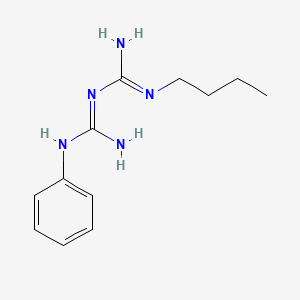
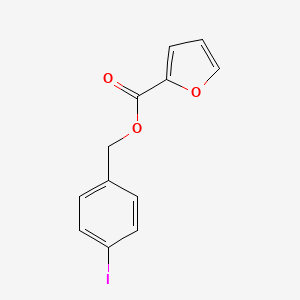
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
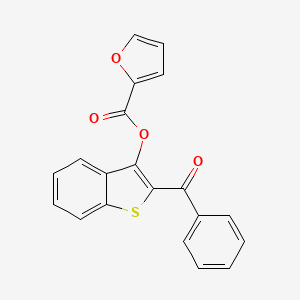
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)
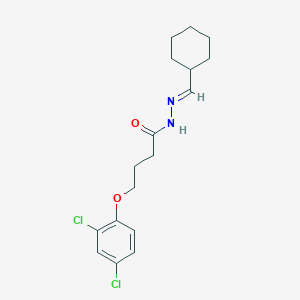

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)